Aldicarb-d3 Sulfone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

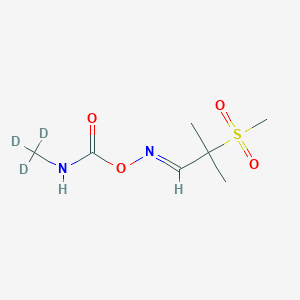

[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRKLBAKDXSTNC-UYUKVFNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Aldicarb-d3 Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb-d3 Sulfone is the deuterated form of Aldicarb sulfone, a major metabolite of the carbamate pesticide Aldicarb. Due to its role as a cholinesterase inhibitor and its presence as a residue in agricultural products, this compound serves as a critical internal standard for analytical and research applications, particularly in mass spectrometry-based methods. This guide provides an in-depth overview of its chemical properties, relevant experimental protocols, and biological pathways.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. Data for the non-deuterated form, Aldicarb Sulfone, is also provided for comparison, as the isotopic labeling has a minimal effect on most physical properties other than molecular weight.

| Property | This compound | Aldicarb Sulfone |

| CAS Number | 1795135-15-7[1] | 1646-88-4[2] |

| Molecular Formula | C7H11D3N2O4S[3] | C7H14N2O4S[2] |

| Molecular Weight | 225.28 g/mol [3] | 222.26 g/mol [2] |

| Physical Appearance | White to off-white solid[4] | White crystalline solid[5] |

| Melting Point | Not specified, expected to be similar to Aldicarb Sulfone | 132-135 °C[6][7] |

| Solubility | Not specified, expected to be similar to Aldicarb Sulfone | Soluble in DMSO and Methanol (slightly)[8] |

| SMILES | [2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(C)(=O)=O[4] | CNC(=O)ON=CC(C)(C)S(C)(=O)=O[7] |

| InChI | InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/i3D3[1][4] | InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)[7] |

Experimental Protocols

Synthesis of Aldicarb Sulfone

A representative synthesis of the non-deuterated Aldicarb Sulfone is described, which can be conceptually adapted for the deuterated analog by using deuterated starting materials. The synthesis involves the oxidation of 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime.

Procedure:

-

To a mixture of 30 grams of 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime in 70 grams of methylene chloride solution, 15 grams of an 88 percent aqueous solution of formic acid is added.

-

Over a 15-20 minute period, 56 grams of a 30 percent aqueous hydrogen peroxide solution is added to the mixture. The reaction temperature is maintained at 40°C.

-

Following the peroxide addition, 6.0 grams of concentrated sulfuric acid is added dropwise, maintaining the reflux at 40°C.

-

The mixture is stirred for an additional 2.5 hours at 40-45°C.

-

After the oxidation is complete, 60-70 grams of the methylene chloride solvent is removed by evaporation under reduced pressure.

-

The mixture is then cooled to 5°C and filtered.

-

The resulting solid product is washed with 25-30 grams of cold water and dried to a constant weight to yield 2-Methyl-2-(Methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime (Aldicarb Sulfone) with a melting point of 144°-145° C.[9]

Analytical Method for Aldicarb Sulfone in Water by LC-MS/MS

This protocol outlines a method for the quantitative determination of Aldicarb, Aldicarb Sulfone, and Aldicarb Sulfoxide in various water types.[10]

Sample Preparation:

-

Water samples are acidified and shipped to the laboratory at 0°C to 6°C and analyzed within 14 days of collection.

-

In the laboratory, the samples are spiked with surrogate standards.

-

The samples are then filtered using a syringe-driven filter unit.[11]

LC-MS/MS Analysis:

-

The filtered samples are analyzed directly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive ion mode.

-

The analytes are identified by their retention time and two single reaction monitoring (SRM) transitions.

-

Quantification is achieved against a calibration curve. The method is quantitative for the analytes at a stated Limit of Quantification (LOQ) of 0.1 µg/L.[10]

Quality Control:

-

Analytical quality control for pesticide standards like Aldicarb Sulfone involves method validation and calibration to ensure accuracy and precision.[12]

-

Certified reference materials are used for the calibration of analytical instruments and the assessment of measurement methods. These materials must be stable and homogenous.[12]

Biological Pathways and Mechanism of Action

Metabolic Pathway of Aldicarb

Aldicarb is metabolized in organisms through a two-step oxidation process. The initial oxidation of the sulfur atom converts Aldicarb to Aldicarb sulfoxide. A subsequent oxidation step transforms Aldicarb sulfoxide into Aldicarb sulfone.[1][6] Both Aldicarb sulfoxide and Aldicarb sulfone are also active cholinesterase inhibitors.[1]

Caption: Metabolic oxidation of Aldicarb to this compound.

Mechanism of Cholinesterase Inhibition

Aldicarb and its metabolites, including Aldicarb sulfone, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[8] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, Aldicarb sulfone leads to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses.

Caption: Inhibition of Acetylcholinesterase by this compound.

Safety and Hazard Information

Aldicarb sulfone is classified as a highly toxic substance. The following hazard information is based on the non-deuterated form and should be considered applicable to this compound.

-

Acute Toxicity: Fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[5]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[13]

-

Handling Precautions: Avoid inhalation, and contact with eyes and skin. Use only in areas with appropriate exhaust ventilation.[13]

-

Storage: Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C for powder or -80°C in solvent.[13]

-

Incompatible Materials: Strong acids/alkalis, and strong oxidizing/reducing agents.[13]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ALDICARB-SULFONE | 1646-88-4 [chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Laboratory studies on mechanisms for the degradation of aldicarb, aldicarb sulfoxide and aldicarb sulfone | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 5. Aldicarb sulfone | C7H14N2O4S | CID 15438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apvma.gov.au [apvma.gov.au]

- 7. 涕灭威砜-13C,D3 ≥98 atom %, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ALDICARB-SULFONE synthesis - chemicalbook [chemicalbook.com]

- 10. epa.gov [epa.gov]

- 11. img.antpedia.com [img.antpedia.com]

- 12. wur.nl [wur.nl]

- 13. Aldicarb sulfone|1646-88-4|MSDS [dcchemicals.com]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Aldicarb Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Aldicarb Sulfone, a significant metabolite of the carbamate pesticide Aldicarb. This document details the chemical synthesis of Aldicarb Sulfone, methodologies for its isotopic labeling, and presents relevant quantitative data in a structured format. Experimental protocols and illustrative diagrams are included to facilitate a thorough understanding of the processes involved.

Introduction to Aldicarb Sulfone

Aldicarb is a carbamate insecticide that is metabolized in biological systems and the environment through oxidation to form two primary metabolites: Aldicarb Sulfoxide and Aldicarb Sulfone.[1][2] These metabolites are also of interest due to their own insecticidal activity and potential toxicological effects.[1] Aldicarb and its oxidative metabolites act as cholinesterase inhibitors, which is the basis of their insecticidal action and toxicity.[3] The synthesis and isotopic labeling of Aldicarb Sulfone are crucial for a variety of research applications, including metabolism studies, environmental fate analysis, and the development of analytical standards.

Chemical Synthesis of Aldicarb Sulfone

The most common laboratory-scale synthesis of Aldicarb Sulfone involves the oxidation of its precursor, Aldicarb. Aldicarb itself is synthesized from 2-methyl-2-(methylthio)propionaldoxime (also known as Aldicarb oxime) and methyl isocyanate.[4][5]

Synthesis of Aldicarb from Aldicarb Oxime

The initial step in producing Aldicarb Sulfone is the synthesis of Aldicarb. This is achieved by the reaction of Aldicarb oxime with methyl isocyanate.[4]

Reaction:

2-methyl-2-(methylthio)propionaldoxime + CH₃NCO → Aldicarb

Oxidation of Aldicarb to Aldicarb Sulfone

Aldicarb Sulfone is synthesized by the oxidation of the sulfur atom in Aldicarb. A common method employs hydrogen peroxide in the presence of an acid catalyst.[6]

Reaction:

Aldicarb + 2 H₂O₂ → Aldicarb Sulfone + 2 H₂O

Experimental Protocols

Synthesis of Aldicarb Sulfone from Aldicarb

This protocol is adapted from a patented method for the synthesis of Aldicarb Sulfone.[6]

Materials:

-

Aldicarb (2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime)

-

Methylene chloride

-

Formic acid (88% aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Concentrated sulfuric acid

-

Cold water

Procedure:

-

A mixture of 30 grams of Aldicarb in 70 grams of methylene chloride is prepared.

-

To this mixture, 15 grams of an 88% aqueous solution of formic acid is added.

-

56 grams of a 30% aqueous hydrogen peroxide solution is added over a period of 15-20 minutes. The reaction temperature will rise from approximately 25°C to 40°C.

-

Following the peroxide addition, 6.0 grams of concentrated sulfuric acid is added dropwise, maintaining the reaction temperature at 40°C.

-

The mixture is stirred for an additional 2.5 hours at 40-45°C.

-

After the oxidation is complete, 60-70 grams of the methylene chloride solvent is removed by evaporation under reduced pressure.

-

The mixture is then cooled to 5°C and filtered.

-

The solid product is washed with 25-30 grams of cold water and dried to a constant weight.

Product: 2-Methyl-2-(Methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime (Aldicarb Sulfone) with a melting point of 144°-145° C.[6]

Isotopic Labeling of Aldicarb Sulfone

Isotopically labeled Aldicarb Sulfone is essential for metabolic studies, environmental fate tracking, and as an internal standard in analytical chemistry. Labeling is typically achieved by incorporating stable isotopes such as ¹³C or radioactive isotopes like ¹⁴C into the molecule. The most common positions for labeling are the N-methyl group and the carbamoyl carbon, which can be achieved by using isotopically labeled methyl isocyanate in the synthesis of the Aldicarb precursor.

Synthesis of Isotopically Labeled Aldicarb

The synthesis of isotopically labeled Aldicarb, the precursor to labeled Aldicarb Sulfone, involves the reaction of Aldicarb oxime with isotopically labeled methyl isocyanate (e.g., [¹³C]methyl isocyanate or [¹⁴C]methyl isocyanate).

Reaction:

2-methyl-2-(methylthio)propionaldoxime + [¹³C/¹⁴C]H₃NCO → [¹³C/¹⁴C]-Aldicarb

Oxidation to Isotopically Labeled Aldicarb Sulfone

The resulting isotopically labeled Aldicarb is then oxidized to the corresponding labeled Aldicarb Sulfone using the same procedure as for the unlabeled compound.

Reaction:

[¹³C/¹⁴C]-Aldicarb + 2 H₂O₂ → [¹³C/¹⁴C]-Aldicarb Sulfone + 2 H₂O

Experimental Protocol for Isotopic Labeling

A detailed, publicly available, citable protocol specifically for the synthesis of isotopically labeled Aldicarb Sulfone is not readily found in the searched literature. However, the general procedure would follow the synthesis of unlabeled Aldicarb, substituting standard methyl isocyanate with its isotopically labeled counterpart. Companies that specialize in custom radiosynthesis, such as Moravek, Inc., have extensive experience in preparing ¹⁴C-labeled compounds and can develop efficient synthetic pathways.[7] The synthesis would involve the reaction of Aldicarb oxime with the labeled methyl isocyanate, followed by purification and subsequent oxidation to the sulfone.

Quantitative Data

The following tables summarize the available quantitative data for the synthesis and properties of Aldicarb Sulfone and its labeled analogs.

| Parameter | Value | Reference |

| Synthesis Reactants | ||

| Aldicarb | 30 g | [6] |

| Methylene Chloride | 70 g | [6] |

| Formic Acid (88%) | 15 g | [6] |

| Hydrogen Peroxide (30%) | 56 g | [6] |

| Concentrated Sulfuric Acid | 6 g | [6] |

| Reaction Conditions | ||

| Temperature | 25°C rising to 40-45°C | [6] |

| Duration | > 2.5 hours | [6] |

| Product Characteristics | ||

| Melting Point | 144-145 °C | [6] |

| Purity | < 0.10% Aldicarb Sulfoxide impurity | [6] |

Table 1: Quantitative Data for the Synthesis of Aldicarb Sulfone.

| Parameter | Value | Reference |

| Aldicarb-(N-methyl-¹³C,d₃, carbamoyl-¹³C) | ||

| Isotopic Enrichment | ≥98% | [8] |

| Chemical Purity (HPLC) | ≥98.5% | [8] |

Table 2: Quantitative Data for Commercially Available Isotopically Labeled Aldicarb.

Visualizations

Metabolic Pathway of Aldicarb

The following diagram illustrates the metabolic oxidation of Aldicarb to Aldicarb Sulfoxide and subsequently to Aldicarb Sulfone.

Synthesis Workflow for Aldicarb Sulfone

This diagram outlines the general workflow for the synthesis of Aldicarb Sulfone from Aldicarb.

Isotopic Labeling Strategy

This diagram illustrates the logical relationship for the synthesis of isotopically labeled Aldicarb Sulfone.

References

- 1. 458. Aldicarb (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 2. The oxidative metabolism of aldicarb in pigs: in vivo-in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldicarb - Wikipedia [en.wikipedia.org]

- 4. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ALDICARB-SULFONE synthesis - chemicalbook [chemicalbook.com]

- 7. moravek.com [moravek.com]

- 8. Aldicarb-(N-methyl-13C,d3 carbamoyl-13C) PESTANAL , analytical standard 1261170-75-5 [sigmaaldrich.com]

Aldicarb-d3 Sulfone mechanism of action as a cholinesterase inhibitor.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldicarb-d3 sulfone, a major metabolite of the carbamate insecticide aldicarb, is a recognized inhibitor of acetylcholinesterase (AChE). This technical guide provides an in-depth analysis of its mechanism of action, compiling available data on its inhibitory effects and outlining the experimental protocols used for its characterization. The document is intended to serve as a comprehensive resource for researchers in toxicology, neuropharmacology, and drug development.

Introduction

Aldicarb is a potent carbamate pesticide that undergoes metabolic transformation in biological systems to more polar and often equally or more toxic compounds. The primary pathway of aldicarb metabolism involves the oxidation of the sulfur atom, leading to the formation of aldicarb sulfoxide and subsequently aldicarb sulfone. These metabolites are also active cholinesterase inhibitors and are often found as residues in environmental and biological samples. This compound, a deuterated isotopologue of aldicarb sulfone, is frequently used as an internal standard in analytical chemistry for the accurate quantification of aldicarb and its metabolites. Its mechanism of action as a cholinesterase inhibitor is considered identical to that of the non-labeled aldicarb sulfone.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for aldicarb and its oxidative metabolites, including this compound, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the signal at cholinergic synapses.

This compound, like other carbamate insecticides, acts as a reversible inhibitor of AChE. The carbamate moiety of the molecule is transferred to the serine hydroxyl group in the active site of the AChE enzyme, forming a carbamoylated enzyme complex. This carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, but it is not permanently inactive. The carbamoyl-enzyme complex can undergo spontaneous hydrolysis, regenerating the active enzyme. However, the rate of decarbamoylation is much slower than the rate of deacetylation, leading to a temporary accumulation of acetylcholine in the synaptic cleft. This accumulation results in the hyperstimulation of cholinergic receptors, leading to the characteristic signs of cholinergic toxicity.

The overall inhibition process can be represented by the following scheme:

E + I ⇌ E-I → E-I'

Where:

-

E is the Acetylcholinesterase enzyme

-

I is the this compound inhibitor

-

E-I is the reversible enzyme-inhibitor complex

-

E-I' is the carbamoylated, inactive enzyme

Quantitative Analysis of Cholinesterase Inhibition

The inhibitory potency of aldicarb and its metabolites against acetylcholinesterase varies. While aldicarb sulfoxide is generally considered a more potent inhibitor than the parent aldicarb, aldicarb sulfone is reported to be a less potent inhibitor than both aldicarb and aldicarb sulfoxide.

| Compound | Relative Potency against Acetylcholinesterase |

| Aldicarb | Baseline |

| Aldicarb Sulfoxide | More potent than Aldicarb |

| Aldicarb Sulfone | Less potent than Aldicarb and Aldicarb Sulfoxide |

Experimental Protocols

The primary method for determining the in vitro inhibition of acetylcholinesterase by compounds like this compound is the Ellman's assay. This colorimetric method is widely used due to its simplicity, reliability, and suitability for high-throughput screening.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle:

This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of acetylthiocholine hydrolysis, leading to a decrease in the intensity of the yellow color.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

This compound (or Aldicarb Sulfone)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Microplate reader

-

96-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

-

Prepare a solution of ATCI in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

-

Assay Protocol (96-well plate format):

-

To each well, add:

-

Phosphate buffer

-

AChE solution

-

Varying concentrations of this compound solution (or buffer for control wells).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a specific incubation time (endpoint assay).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

-

Visualizations

Signaling Pathway of Cholinesterase Inhibition

Toxicological Profile and Safety Data for Aldicarb-d3 Sulfone: An In-depth Technical Guide

Executive Summary

Aldicarb Sulfone is a major metabolite of the carbamate pesticide Aldicarb.[1][2] Like its parent compound, Aldicarb Sulfone's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in cholinergic toxicity.[2] While Aldicarb Sulfone is less acutely toxic than Aldicarb and its other primary metabolite, Aldicarb Sulfoxide, it is still considered a compound of significant toxicological concern.[1] This guide provides a comprehensive overview of the available toxicological data, mechanism of action, metabolic pathways, and representative experimental protocols relevant to Aldicarb Sulfone.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for Aldicarb Sulfone.

Table 1: Acute Toxicity of Aldicarb Sulfone

| Species | Route of Administration | LD50 Value | Reference |

| Rat (male) | Oral | 20-38 mg/kg bw | [1] |

| Rat (male) | Intraperitoneal | 21.2 mg/kg bw | [1] |

| Rat (male) | Intravenous | 14.9 mg/kg bw | [1] |

| Rabbit | Dermal | >20 mg/kg bw | [1] |

Table 2: Short-term and Long-term Toxicity of Aldicarb Sulfone

| Species | Study Duration | Route | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Key Effects Observed | Reference |

| Rat | 2 years | Oral (diet) | 2.4 mg/kg bw/day | - | No significant effects observed | [3] |

| Rat | 7 days | Oral (diet) | 2 mg/kg bw/day | 6 mg/kg bw/day | Depression of growth, reduced liver and kidney weight | [4] |

| Rat | 29 days | Oral (drinking water) | - | 19.2 mg/L | Cholinesterase depression | [4] |

Table 3: Other Toxicological Endpoints for Aldicarb and its Metabolites

| Endpoint | Species | Compound(s) | Result | Reference |

| Carcinogenicity | Rat, Mouse | Aldicarb | Not carcinogenic under the conditions of the bioassay | [5] |

| Teratogenicity | Rat | Aldicarb | No teratogenic effects observed | [6] |

| Mutagenicity | - | Aldicarb | Not mutagenic in various studies | [6] |

| Reproductive Effects | Rat | Aldicarb | No adverse effects on reproduction at doses up to 0.70 mg/kg/day | [6] |

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for Aldicarb Sulfone is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions. By inhibiting AChE, Aldicarb Sulfone causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent toxic effects.

The inhibition process involves the carbamoylation of the serine hydroxyl group at the active site of the AChE enzyme. This forms a carbamoylated enzyme that is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. This leads to a temporary but potent inactivation of the enzyme.

Caption: Cholinesterase inhibition by Aldicarb Sulfone.

Metabolic Pathway of Aldicarb

Aldicarb is metabolized in vivo and in the environment through a two-step oxidation process to form Aldicarb Sulfoxide and subsequently Aldicarb Sulfone. Both of these metabolites are also potent cholinesterase inhibitors.

Caption: Metabolic conversion of Aldicarb to its toxic metabolites.

Experimental Protocols

Detailed, step-by-step experimental protocols for the toxicological studies of Aldicarb Sulfone are often proprietary and not fully available in the public domain. However, the following sections describe the general methodologies employed in such studies, based on established toxicological testing guidelines.

Acute Oral Toxicity Study (LD50 Determination)

A representative protocol for an acute oral toxicity study, such as those used to determine the LD50 of Aldicarb Sulfone in rats, would generally follow OECD Guideline 423 (Acute Toxic Class Method) or OECD Guideline 425 (Up-and-Down Procedure).

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Experimental Workflow:

Caption: Generalized workflow for an LD50 determination study.

Methodology Details:

-

Test Animals: Young adult rats (e.g., Sprague-Dawley), typically of a single sex, are used.

-

Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days before the study.

-

Dose Preparation: The test substance (Aldicarb Sulfone) is dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Dose Administration: A single dose is administered to the animals by oral gavage. The volume administered is typically kept constant.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, salivation, lethargy), and changes in body weight for at least 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the probit method or the up-and-down procedure.

Cholinesterase Inhibition Assay

The inhibitory effect of Aldicarb Sulfone on acetylcholinesterase activity is a key toxicological endpoint. The Ellman assay is a widely used method for this purpose.

Objective: To quantify the inhibition of acetylcholinesterase activity by a test compound in vitro or ex vivo.

Experimental Workflow:

Caption: General workflow for an in vitro cholinesterase inhibition assay.

Methodology Details:

-

Reagents:

-

Acetylcholinesterase (AChE) solution (from electric eel or bovine erythrocytes).

-

Phosphate buffer (pH 8.0).

-

Acetylthiocholine iodide (substrate).

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Aldicarb Sulfone solutions at various concentrations.

-

-

Procedure:

-

AChE solution is pre-incubated with different concentrations of Aldicarb Sulfone for a specific period.

-

The enzymatic reaction is initiated by adding the substrate (acetylthiocholine) and DTNB.

-

AChE hydrolyzes acetylthiocholine to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

The rate of color formation is measured by monitoring the change in absorbance at 412 nm using a spectrophotometer.

-

-

Data Analysis:

-

The percentage of enzyme inhibition is calculated for each concentration of Aldicarb Sulfone.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The toxicological profile of Aldicarb Sulfone is characterized by its potent inhibition of acetylcholinesterase, leading to cholinergic toxicity. While it is less acutely toxic than its parent compound, Aldicarb, and its sulfoxide metabolite, it still poses a significant health risk upon exposure. The provided quantitative data and mechanistic insights are essential for researchers, scientists, and drug development professionals in understanding the potential hazards associated with this compound and its deuterated analogue, Aldicarb-d3 Sulfone. Further research to obtain detailed experimental protocols and to investigate any potential subtle toxicological differences due to isotopic labeling would be beneficial for a more complete risk assessment.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. Aldicarb - Wikipedia [en.wikipedia.org]

- 3. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 837. Aldicarb (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. EXTOXNET PIP - ALDICARB [extoxnet.orst.edu]

An In-depth Technical Guide on the Metabolic Pathway of Aldicarb and the Formation of Aldicarb-d3 Sulfone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the metabolic fate of Aldicarb, a systemic carbamate insecticide. The document details the primary oxidative pathway leading to the formation of its toxicologically significant metabolites, Aldicarb sulfoxide and Aldicarb sulfone. Furthermore, it elucidates the logical formation pathway of Aldicarb-d3 Sulfone, a crucial internal standard utilized in analytical chemistry for accurate quantification. This guide incorporates quantitative data, detailed experimental protocols, and visualizations of metabolic and analytical workflows to serve as a critical resource for professionals in toxicology, environmental science, and drug development.

Introduction to Aldicarb

Aldicarb, chemically known as 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime, is a potent carbamate pesticide used to control a variety of insects, mites, and nematodes.[1][2] Its efficacy stems from its primary mechanism of action: the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] However, its high acute toxicity and potential for groundwater contamination have made its metabolic pathway and environmental fate a subject of intense scientific scrutiny.[4] Aldicarb is readily absorbed in mammals and undergoes rapid metabolism to form equally or less toxic, yet still active, metabolites.[2] Understanding this metabolic conversion is critical for assessing its toxicological risk and developing sensitive analytical methods for its detection.

The Metabolic Pathway of Aldicarb

The metabolism of Aldicarb in mammals, plants, and soil microorganisms follows a well-defined oxidative pathway.[4][5] The process is primarily biphasic, involving an initial oxidation of the sulfur atom followed by further oxidation and hydrolysis.

Phase I: Oxidation The initial and most critical metabolic step is the rapid oxidation of the sulfide group of the parent Aldicarb molecule to form Aldicarb sulfoxide.[6][7] This reaction is believed to be mediated by cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) enzyme systems in the liver.[2][7] Aldicarb sulfoxide is a relatively stable and toxic metabolite that retains significant anticholinesterase activity.[6][7] Subsequently, Aldicarb sulfoxide undergoes a slower oxidation to yield Aldicarb sulfone.[1][5] While still an active cholinesterase inhibitor, Aldicarb sulfone is generally less acutely toxic than the parent compound or the sulfoxide metabolite.[7][8]

Phase II: Hydrolysis and Detoxification Following oxidation, both Aldicarb sulfoxide and Aldicarb sulfone, along with any remaining parent Aldicarb, can be detoxified through the hydrolysis of the carbamate ester bond.[3][4] This cleavage results in the formation of corresponding oximes (e.g., Aldicarb sulfoxide oxime, Aldicarb sulfone oxime) and nitriles, which have little to no insecticidal activity or toxicity.[5][7] These more polar and water-soluble compounds are then readily excreted, primarily in the urine.[2][6] In mammals, 80-90% of an administered dose is typically eliminated within 24 hours.[1]

Formation of this compound

In analytical toxicology and residue analysis, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification, especially when using mass spectrometry-based methods like LC-MS. This compound serves this purpose in the analysis of Aldicarb and its metabolites.[9] The "d3" designation indicates that three hydrogen atoms on the N-methyl group of the carbamate moiety have been replaced by deuterium atoms.

The formation of this compound is not a metabolic process but rather a result of chemical synthesis. The synthesis starts with a deuterated precursor, Aldicarb-d3. This labeled parent compound then undergoes the same oxidative chemical reactions used to synthesize the unlabeled sulfone. This typically involves reacting the Aldicarb-d3 with strong oxidizing agents, which convert the thioether group first to a sulfoxide and then to a sulfone, mirroring the metabolic pathway.[10]

References

- 1. cdn.who.int [cdn.who.int]

- 2. researchgate.net [researchgate.net]

- 3. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 6. 837. Aldicarb (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]

- 7. apvma.gov.au [apvma.gov.au]

- 8. medchemexpress.com [medchemexpress.com]

- 9. [Determination of aldicarb and its metabolites in peanuts by high performance liquid chromatography-linear ion trap triple stage mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ALDICARB-SULFONE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Environmental Fate and Degradation of Aldicarb-d3 Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb is a systemic carbamate insecticide that, following application, undergoes rapid oxidation in the environment to form two primary toxic metabolites: aldicarb sulfoxide and aldicarb sulfone. This guide focuses on the environmental fate and degradation of Aldicarb-d3 Sulfone, a deuterated isotopologue of aldicarb sulfone. Due to its isotopic labeling, this compound is primarily utilized as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of aldicarb sulfone in environmental matrices.

While specific environmental fate studies on this compound are not prevalent in the literature, its chemical structure is fundamentally identical to that of aldicarb sulfone. Therefore, it is a reasonable and widely accepted scientific assumption that their environmental behavior, including degradation pathways and rates, are comparable. Minor differences in degradation rates due to the kinetic isotope effect are possible but are generally considered insignificant in the context of overall environmental persistence. This guide will proceed under this assumption, presenting the known environmental fate and degradation characteristics of aldicarb sulfone as a proxy for its deuterated form.

The primary degradation pathways for aldicarb sulfone in the environment are hydrolysis, microbial degradation in soil, and to a lesser extent, photolysis. The persistence of aldicarb sulfone is highly dependent on environmental conditions such as pH, temperature, soil type, and microbial activity.

Degradation Pathways of Aldicarb and its Metabolites

Aldicarb degrades in the environment through a series of oxidation and hydrolysis reactions. The initial and rapid oxidation of aldicarb forms aldicarb sulfoxide, which is then more slowly oxidized to aldicarb sulfone.[1] Both aldicarb sulfoxide and aldicarb sulfone are toxicologically significant and are often collectively referred to as total toxic residues. The subsequent degradation of aldicarb sulfone proceeds primarily through hydrolysis of the carbamate ester linkage, leading to the formation of less toxic products.

Caption: Degradation pathway of Aldicarb to Aldicarb Sulfone and its subsequent hydrolysis.

Quantitative Degradation Data

The persistence of aldicarb sulfone in the environment is quantified by its half-life (DT50), which can vary significantly depending on the environmental matrix and conditions. The following tables summarize the available quantitative data for the degradation of aldicarb sulfone.

Table 1: Hydrolysis Half-life of Aldicarb Sulfone in Water

| pH | Temperature (°C) | Half-life (days) | Reference |

| 5 | Not Specified | Stable | [2] |

| 6.0 | Not Specified | ~560 | [3] |

| 7 | Not Specified | 82 | [2] |

| 9 | Not Specified | 0.8 | [2] |

Table 2: Degradation Half-life of Aldicarb and its Metabolites in Soil

| Compound/Residue | Soil Type | Condition | Half-life (days) | Reference |

| Aldicarb | Loamy Sand | Aerobic | 9 | [4] |

| Total Carbamate Residues | Not Specified | Field | 15 - 60 | [5] |

| Aldicarb & Metabolites | Cotton Field Soil | Aerobic | 12 - >42 | [6] |

| Aldicarb Sulfone | Not Specified | Water Sediment System | 4.0 | [5] |

| Total Toxic Residue | Subsurface Soil | Anaerobic | Shorter than aerobic | [4] |

Table 3: Photolysis Half-life of Aldicarb and Aldicarb Sulfone

| Compound | Matrix | Condition | Half-life (days) | Reference |

| Aldicarb | Water | 25°C, Xenon Lamp | 4.1 | [5] |

| Aldicarb Sulfone | Water | Xenon Lamp | ~38 | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the environmental fate of chemical compounds. The following sections outline standardized methodologies for key degradation studies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Soil Metabolism Study (Adapted from OECD 307 & EPA OCSPP 835.4100)

This study aims to determine the rate and pathway of degradation of this compound in soil under both aerobic and anaerobic conditions.

a. Materials and Reagents:

-

Test Substance: this compound (analytical grade)

-

Soils: At least three different soil types (e.g., sandy loam, silty loam, clay loam) with characterized properties (pH, organic carbon content, texture, microbial biomass).

-

Radiolabeled ¹⁴C-Aldicarb-d3 Sulfone (if mass balance is required).

-

Extraction Solvents: Acetonitrile, Methanol, Water.

-

Trapping Solutions: Ethylene glycol and 1M NaOH for volatile organics and ¹⁴CO₂.

b. Experimental Workflow:

Caption: Generalized experimental workflow for a soil metabolism study.

c. Protocol:

-

Soil Preparation: Sieve fresh soil samples to <2 mm and adjust moisture to 40-60% of maximum water holding capacity. Pre-incubate the soils in the dark at the test temperature for 7-14 days to allow microbial populations to stabilize.

-

Application: Treat the soil samples with this compound at a concentration equivalent to the maximum recommended field application rate. Prepare control samples without the test substance.

-

Incubation:

-

Aerobic: Incubate samples in flow-through systems in the dark at a constant temperature (e.g., 20-25°C). Maintain a continuous flow of moist, CO₂-free air.

-

Anaerobic: After an initial aerobic phase (e.g., 30 days or until half of the substance has degraded), flood the soil samples with deoxygenated water and purge the headspace with an inert gas (e.g., N₂).

-

-

Sampling: Collect duplicate samples at increasing time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction and Analysis: Extract the soil samples with appropriate solvents. Analyze the extracts for the parent compound and transformation products using a validated analytical method, such as LC-MS/MS. Analyze the trapping solutions for volatile products.

-

Data Evaluation: Determine the dissipation time for 50% (DT50) and 90% (DT90) of the applied this compound. Identify major metabolites and establish a degradation pathway.

Hydrolysis as a Function of pH (Adapted from OECD 111 & EPA OCSPP 835.2120)

This study determines the rate of abiotic degradation of this compound in aqueous solutions at different pH values.

a. Materials and Reagents:

-

Test Substance: this compound (analytical grade)

-

Sterile aqueous buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

-

Sterile, light-proof glass vessels.

b. Protocol:

-

Preliminary Test: Dissolve this compound in the buffer solutions to a concentration not exceeding half its water solubility. Incubate the solutions in the dark at 50°C for 5 days. Analyze for degradation. If significant degradation (>10%) occurs, proceed to the main study.

-

Main Study: For each pH where the substance is unstable, prepare replicate solutions and incubate them in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect samples at appropriate time intervals, ensuring at least 6 data points to define the degradation curve.

-

Analysis: Analyze the samples for the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Data Evaluation: Calculate the first-order rate constant and the half-life for hydrolysis at each pH.

Aqueous Photolysis Study (Adapted from OECD 316)

This study evaluates the degradation of this compound in water due to direct exposure to simulated sunlight.

a. Materials and Reagents:

-

Test Substance: this compound (analytical grade)

-

Sterile, buffered, air-saturated purified water.

-

Quartz glass reaction vessels.

-

A light source capable of simulating natural sunlight (e.g., a filtered xenon arc lamp).

-

Radiometer for measuring light intensity.

b. Protocol:

-

Preparation: Prepare a sterile aqueous solution of this compound in quartz vessels. Also, prepare dark control samples wrapped in aluminum foil.

-

Irradiation: Irradiate the samples with the light source at a constant temperature (e.g., 25°C). The light source should provide a spectrum that mimics natural sunlight.

-

Sampling: Collect irradiated and dark control samples at appropriate time intervals.

-

Analysis: Analyze the samples for the concentration of this compound and any major photoproducts.

-

Data Evaluation: Calculate the photolytic half-life, correcting for any degradation observed in the dark controls. Determine the quantum yield if required.

References

- 1. cdn.who.int [cdn.who.int]

- 2. ALDICARB-SULFONE | 1646-88-4 [chemicalbook.com]

- 3. The environmental dynamics of the carbamate insecticide aldicarb in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aldicarb (EHC 121, 1991) [inchem.org]

- 5. pic.int [pic.int]

- 6. Accelerated degradation of aldicarb and its metabolites in cotton field soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ALDICARB-SULFONE CAS#: 1646-88-4 [m.chemicalbook.com]

An In-depth Technical Guide to Nemtabrutinib (CAS Number: 1795135-15-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemtabrutinib, identified by CAS number 1795135-15-7 and also known as MK-1026 and ARQ 531, is a potent, orally available, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It represents a significant advancement in the landscape of targeted therapies for B-cell malignancies.[3] Unlike first-generation covalent BTK inhibitors, nemtabrutinib binds non-covalently to the ATP binding site of BTK.[4][5] This characteristic allows it to effectively inhibit both the wild-type enzyme and the C481S mutant, a common mechanism of acquired resistance to covalent BTK inhibitors.[1][6] Nemtabrutinib's development is focused on treating various hematologic malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and other B-cell non-Hodgkin lymphomas.[2][7]

Chemical Structure and Physicochemical Properties

Nemtabrutinib is a complex small molecule with the IUPAC name (2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone.[8] Its structure is characterized by a pyrrolo[2,3-d]pyrimidine core.

Table 1: Physicochemical Properties of Nemtabrutinib

| Property | Value | Source(s) |

| CAS Number | 1795135-15-7 | N/A |

| Molecular Formula | C25H23ClN4O4 | [9] |

| Molecular Weight | 478.93 g/mol | [9] |

| IUPAC Name | (2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone | [8] |

| SMILES | C1C--INVALID-LINK--CO | [8] |

| InChIKey | JSFCZQSJQXFJDS-QAPCUYQASA-N | [8] |

| Solubility | DMSO: ≥ 50 mg/mL (104.40 mM) | [10] |

| Water: Insoluble | [4] | |

| pKa | 9.86 (pyrrolopyrimidine), 3.53 (secondary amine) | [11] |

Mechanism of Action

Nemtabrutinib functions as a reversible, ATP-competitive inhibitor of BTK, a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[1][11] The BCR pathway is essential for the proliferation, survival, and differentiation of B-cells.[1][6] In many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth.[1][12]

By binding to BTK, nemtabrutinib blocks the transduction of downstream signals, leading to the inhibition of malignant B-cell growth and survival.[1][3] A key feature of nemtabrutinib is its ability to inhibit both wild-type BTK and the C481S mutant form, which confers resistance to irreversible BTK inhibitors like ibrutinib.[1][12] Furthermore, nemtabrutinib exhibits a distinct kinase inhibition profile, affecting other kinases such as those in the Tec and Src families, which may contribute to its therapeutic efficacy.[13]

In Vitro and In Vivo Potency

Nemtabrutinib has demonstrated potent inhibition of BTK and other kinases in biochemical and cell-based assays. It also shows significant anti-tumor activity in preclinical models.

Table 2: In Vitro Inhibitory Activity of Nemtabrutinib (IC50 values)

| Target Kinase | IC50 (nM) | Assay Type | Source(s) |

| Wild-Type BTK | 0.85 | Biochemical | [10] |

| C481S-Mutant BTK | 0.39 | Biochemical | [10] |

| MEK1 | 8.5 | Biochemical | [2] |

| MEK2 | 9.5 | Biochemical | [2] |

| B-RAF | 73 | Biochemical | [2] |

| BMX | 5.23 | Biochemical | [10] |

| TEC | 5.80 | Biochemical | [10] |

| LCK | 3.86 | Biochemical | [10] |

| YES | 4.22 | Biochemical | [10] |

| TrkA | 13.1 | Biochemical | [10] |

| TrkB | 11.7 | Biochemical | [10] |

| TrkC | 19.1 | Biochemical | [10] |

In vivo, nemtabrutinib has shown efficacy in a TMD-8 tumor xenograft model, leading to complete tumor regression after 14 days of treatment.[10] Furthermore, in an adoptive transfer CLL mouse model, the combination of nemtabrutinib and venetoclax significantly prolonged survival compared to the combination of ibrutinib and venetoclax.[14]

Table 3: Pharmacokinetic Parameters of Nemtabrutinib

| Parameter | Species | Dose | Value | Source(s) |

| Bioavailability | Monkey | 10 mg/kg (oral) | 72.4% | [4] |

| Cmax | Monkey | 10 mg/kg (oral) | 9 µM | [4] |

| Half-life (t1/2) | Monkey | 10 mg/kg (oral) | > 24 hours | [4] |

Experimental Protocols

Detailed, step-by-step experimental protocols for nemtabrutinib are often proprietary. However, based on the published literature, the following methodologies are employed in its evaluation.

Kinase Inhibition Assay

Biochemical kinase profiling is typically performed using mobility shift assays (MSA).[15]

-

Objective: To determine the IC50 value of nemtabrutinib against a panel of kinases.

-

General Protocol:

-

Kinase enzymes are incubated with a fluorescently labeled substrate and ATP at a concentration near the Km for each respective kinase.

-

Nemtabrutinib is added at various concentrations.

-

The reaction is allowed to proceed, and then stopped.

-

The substrate and phosphorylated product are separated by electrophoresis.

-

The amount of phosphorylated product is quantified by fluorescence, and the percentage of inhibition is calculated for each concentration of nemtabrutinib.

-

IC50 values are determined by fitting the data to a dose-response curve.[15]

-

Cell Viability Assay

Cell viability is often measured using luminescent or colorimetric assays that assess metabolic activity, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.[16][17]

-

Objective: To determine the effect of nemtabrutinib on the viability and proliferation of cancer cell lines.

-

General Protocol (Luminescent ATP Assay):

-

Cancer cell lines (e.g., MCL cell lines) are seeded in 96-well plates and cultured.[16]

-

Cells are treated with a range of concentrations of nemtabrutinib for a specified period (e.g., 72 hours).[16]

-

A reagent that lyses the cells and contains luciferase and its substrate is added to the wells.

-

The amount of ATP present, which is proportional to the number of viable cells, is quantified by the luminescent signal generated by the luciferase reaction.

-

Luminescence is measured using a plate reader, and GI50 (concentration for 50% growth inhibition) or IC50 values are calculated.

-

Apoptosis Assay

Apoptosis induction by nemtabrutinib can be assessed using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[16]

-

Objective: To determine if nemtabrutinib induces programmed cell death.

-

General Protocol:

-

Cells are treated with nemtabrutinib at various concentrations.

-

After treatment, cells are harvested and washed.

-

Cells are resuspended in a binding buffer and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[16]

-

Synthesis and Clinical Trial Workflow

Chemical Synthesis Workflow

The manufacturing process for nemtabrutinib has been optimized for efficiency and sustainability. A key convergent synthesis strategy involves the assembly of three main building blocks.[7]

Clinical Trial Workflow: The BELLWAVE-001 Study

The BELLWAVE-001 study (NCT03162536) is a Phase 1/2 clinical trial that has been instrumental in evaluating the safety and efficacy of nemtabrutinib.[18][19]

Conclusion

Nemtabrutinib (CAS 1795135-15-7) is a promising, next-generation, reversible BTK inhibitor with a distinct mechanism of action that allows it to overcome a key resistance mutation seen with covalent inhibitors. Its potent in vitro and in vivo activity, coupled with a manageable safety profile in early clinical trials, positions it as a potentially valuable therapeutic option for patients with B-cell malignancies. Ongoing and future clinical studies, such as the head-to-head BELLWAVE-011 trial, will further elucidate its role in the evolving treatment landscape for these cancers.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Nemtabrutinib - Wikipedia [en.wikipedia.org]

- 6. frontiersin.org [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nemtabrutinib | C25H23ClN4O4 | CID 129045720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nemtabrutinib - My Cancer Genome [mycancergenome.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Preclinical evaluation of combination nemtabrutinib and venetoclax in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. broadpharm.com [broadpharm.com]

- 18. P628: UPDATED ANALYSIS OF BELLWAVE-001: A PHASE 1/2 OPEN-LABEL DOSE-EXPANSION STUDY OF THE EFFICACY AND SAFETY OF NEMTABRUTINIB FOR THE TREATMENT OF B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cllsociety.org [cllsociety.org]

- 20. Nemtabrutinib Moves Into Phase 3 Head-to-Head Trial for Untreated CLL/SLL | Blood Cancers Today [bloodcancerstoday.com]

The Role of Aldicarb-d3 Sulfone as a Stable Isotope-Labeled Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aldicarb-d3 Sulfone, focusing on its application as a stable isotope-labeled internal standard in quantitative analytical methods. This document details its chemical properties, a plausible synthesis pathway, and comprehensive experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Introduction

Aldicarb is a carbamate pesticide that, upon exposure to the environment and within biological systems, is metabolized into two primary toxic metabolites: Aldicarb Sulfoxide and Aldicarb Sulfone.[1] Accurate quantification of these compounds is crucial for toxicological assessments, environmental monitoring, and food safety assurance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in mass spectrometry-based quantification. The deuterium-labeled analogue co-elutes with the native analyte and exhibits similar ionization efficiency, effectively compensating for matrix effects and variations in sample preparation and instrument response.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | [(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuteriomethyl)carbamate | [2] |

| CAS Number | 1795135-15-7 | [2] |

| Molecular Formula | C7H11D3N2O4S | [2] |

| Molecular Weight | 225.28 g/mol | [2] |

| Appearance | White Crystalline Solid | [3] |

| Isotopic Purity | Typically ≥98 atom % D | - |

Synthesis of this compound

While specific proprietary synthesis methods may vary, a plausible synthetic route for this compound can be conceptualized based on the known synthesis of Aldicarb Sulfone and general deuteration techniques. The key step is the introduction of the trideuteriomethyl group.

A potential synthetic workflow is outlined below. This is a representative pathway and may require optimization.

Caption: Plausible synthetic pathway for this compound.

Analytical Methodology: Quantification of Aldicarb Sulfone using this compound Internal Standard

The following sections provide a detailed experimental protocol for the analysis of Aldicarb Sulfone in a food matrix (e.g., fruit or vegetable) using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.

Experimental Workflow

The overall analytical workflow is depicted in the diagram below.

Caption: General experimental workflow for Aldicarb Sulfone analysis.

Sample Preparation: QuEChERS Protocol

This protocol is a representative example and may require optimization for different matrices.

-

Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the supernatant (e.g., 1 mL) to a dSPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant.

-

Filter through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Aldicarb Sulfone.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase, e.g., 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry Parameters (Triple Quadrupole)

| Parameter | Aldicarb Sulfone | This compound |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| Precursor Ion (m/z) | 223.1 | 226.1 |

| Product Ion 1 (Quantifier) | 86.1 | 89.1 |

| Product Ion 2 (Qualifier) | 148.1 | 151.1 |

| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |

| Dwell Time | 100 ms | 100 ms |

Method Validation

A summary of typical method validation parameters for the analysis of Aldicarb Sulfone using an isotope dilution LC-MS/MS method is provided below. These values are representative and will vary depending on the specific matrix and instrumentation.

Table 3: Representative Method Validation Data

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |

| Recovery | 85 - 110% |

| Precision (RSD%) | < 15% |

The Logic of Internal Standard Use

The fundamental principle of using a stable isotope-labeled internal standard is to provide a reference compound that behaves identically to the analyte of interest throughout the analytical process.

Caption: Logical flow of internal standard-based quantification.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of Aldicarb Sulfone in complex matrices. Its use in conjunction with LC-MS/MS and appropriate sample preparation techniques like QuEChERS provides a robust and reliable analytical method essential for regulatory compliance, environmental monitoring, and ensuring food safety. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and analytical scientists working in this field.

References

Physical and chemical characteristics of Aldicarb-d3 Sulfone.

An In-depth Technical Guide to Aldicarb-d3 Sulfone For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the deuterated stable isotope-labeled form of Aldicarb Sulfone. Aldicarb Sulfone itself is a significant metabolite of the carbamate pesticide, Aldicarb.[1][2] Like its parent compound, Aldicarb Sulfone is a potent cholinesterase inhibitor, although it is considerably less toxic than Aldicarb or its other primary metabolite, Aldicarb Sulfoxide.[3] The labeled form, this compound, serves as an essential internal standard for quantitative analysis in various matrices, particularly in mass spectrometry-based analytical methods.[4] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Physical and Chemical Characteristics

The physical and chemical properties of this compound are critical for its application in research and analytical settings. While data for the deuterated form is specific, properties of the unlabeled Aldicarb Sulfone are also included for a comprehensive comparison.

Physical Properties

| Property | This compound | Aldicarb Sulfone (Unlabeled) |

| Appearance | White to Off-White Solid[2] | White Crystalline Solid[5][6] |

| Molecular Weight | 225.28 g/mol [2][7] | 222.26 g/mol [5][6] |

| Melting Point | Not specified | 132-135 °C[4][5] |

| Water Solubility | Not specified | 10 g/L (at 25 °C)[5] |

| Other Solubilities | Not specified | DMSO (Slightly), Methanol (Slightly)[5] |

| Storage Temperature | -20°C[4] | Not specified |

Chemical Identifiers

| Identifier | This compound | Aldicarb Sulfone (Unlabeled) |

| Molecular Formula | C₇H₁₁D₃N₂O₄S[7] | C₇H₁₄N₂O₄S[5][6] |

| CAS Number | 1795135-15-7[8][9] | 1646-88-4[5][6] |

| IUPAC Name | [(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuteriomethyl)carbamate[8] | [(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate[6] |

| SMILES | [2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(C)(=O)=O[2] | CC(C)(C=NOC(=O)NC)S(=O)(=O)C[6] |

| InChI Key | YRRKLBAKDXSTNC-UYUKVFNDSA-N[2] | YRRKLBAKDXSTNC-UHFFFAOYSA-N[6] |

Metabolic and Degradation Pathway

Aldicarb is metabolized in organisms and the environment through oxidation.[10] The sulfur atom is first oxidized to form Aldicarb Sulfoxide, which is a relatively stable intermediate. Further oxidation leads to the formation of Aldicarb Sulfone.[3] Both of these metabolites are also active cholinesterase inhibitors.[11]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for Aldicarb and its metabolites, including Aldicarb Sulfone, is the inhibition of the enzyme acetylcholinesterase (AChE).[3][12] By inhibiting AChE, the neurotransmitter acetylcholine accumulates in the synaptic cleft, leading to overstimulation of nerve impulses, which results in the toxic effects observed.[3]

Experimental Protocols

Synthesis of Aldicarb Sulfone (Unlabeled)

This protocol describes the oxidation of Aldicarb to Aldicarb Sulfone. A similar process would be used for the deuterated analogue, starting with the corresponding deuterated precursor.

Materials:

-

2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime (Aldicarb)

-

88% aqueous solution of formic acid

-

30% aqueous hydrogen peroxide

-

Methylene chloride

-

Concentrated sulfuric acid

-

Cold water

Procedure: [13]

-

Add 15 grams of an 88% aqueous solution of formic acid to a mixture of 30 grams of Aldicarb in 70 grams of methylene chloride solution.

-

Add 56 grams of a 30% aqueous hydrogen peroxide solution over a 15-20 minute period. The reaction temperature will rise from 25°C to 40°C.

-

After the peroxide addition, add 6.0 grams of concentrated sulfuric acid dropwise, maintaining the temperature at 40°C.

-

Once the addition is complete, stir the mixture for an additional 2.5 hours at 40-45°C.

-

Remove 60-70 grams of the methylene chloride solvent by evaporation under reduced pressure.

-

Cool the mixture to 5°C and filter the solid product.

-

Wash the solid reaction product with 25-30 grams of cold water and dry to a constant weight to yield 2-Methyl-2-(Methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime (Aldicarb Sulfone).

Analytical Method for Aldicarb Sulfone in Water by LC-MS/MS

This method is designed for the quantitative determination of Aldicarb, Aldicarb Sulfoxide, and Aldicarb Sulfone in surface water, groundwater, and drinking water.[14] this compound would be used as an internal standard in this procedure.

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. apvma.gov.au [apvma.gov.au]

- 4. Aldicarb-(N-methyl-13C,d3, carbamoyl-13C) sulfone = 98atom , = 98 CP 1261170-76-6 [sigmaaldrich.com]

- 5. ALDICARB-SULFONE CAS#: 1646-88-4 [m.chemicalbook.com]

- 6. Aldicarb sulfone | C7H14N2O4S | CID 15438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. reading-chemicals.com [reading-chemicals.com]

- 8. Aldicarb-sulfone D3 | CAS 1795135-15-7 | LGC Standards [lgcstandards.com]

- 9. clearsynth.com [clearsynth.com]

- 10. pic.int [pic.int]

- 11. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Aldicarb - Wikipedia [en.wikipedia.org]

- 13. ALDICARB-SULFONE synthesis - chemicalbook [chemicalbook.com]

- 14. epa.gov [epa.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal research applications of deuterated Aldicarb Sulfone. The primary application of this isotopically labeled compound is as an internal standard in quantitative analytical methodologies, particularly for the detection of Aldicarb and its metabolites in various matrices. This guide details the underlying principles, experimental protocols, and data presentation pertinent to its use.

Introduction: The Role of Deuterated Internal Standards

In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision. Deuterated standards, such as Deuterated Aldicarb Sulfone, are ideal internal standards because they are chemically identical to the analyte of interest but have a different mass. This allows them to be distinguished by the mass spectrometer.

The key advantages of using a deuterated internal standard include:

-

Correction for Matrix Effects: Complex sample matrices, such as food or biological tissues, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. As the deuterated internal standard co-elutes with the native analyte and experiences the same matrix effects, it allows for reliable correction.

-

Compensation for Sample Preparation Variability: Losses of the analyte during extraction, cleanup, and concentration steps can be accounted for, as the internal standard is subjected to the same procedural variations.

-

Improved Method Ruggedness and Reproducibility: The use of an internal standard enhances the reliability of the analytical method across different batches, instruments, and laboratories.

Core Application: Quantitative Analysis of Aldicarb and its Metabolites

Deuterated Aldicarb Sulfone is predominantly used as an internal standard for the quantification of Aldicarb and its primary oxidative metabolites, Aldicarb Sulfoxide and Aldicarb Sulfone, in environmental and food samples. Aldicarb is a carbamate pesticide, and its metabolites are of toxicological concern.

Aldicarb undergoes rapid oxidation in biological systems and the environment to form Aldicarb Sulfoxide, which is then more slowly oxidized to Aldicarb Sulfone. Both of these metabolites are also cholinesterase inhibitors and are often included in the residue definition for regulatory purposes.

Experimental Protocols

The following sections outline a representative experimental workflow for the analysis of Aldicarb Sulfone in a complex matrix, such as peanuts, using deuterated Aldicarb Sulfone as an internal standard.[1]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Materials:

-

Homogenized sample (e.g., peanuts)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Deuterated Aldicarb Sulfone internal standard solution

-

Centrifuge tubes (50 mL and 2 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and the deuterated Aldicarb Sulfone internal standard.

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Vortex immediately for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

-

Transfer the upper acetonitrile layer to a 2 mL tube containing PSA and C18 sorbents for dispersive solid-phase extraction (dSPE) cleanup.

-

Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Liquid Chromatography Conditions (Representative):

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions (Representative):

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Optimized for the instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation: Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Aldicarb Sulfone using its deuterated analog as an internal standard.

Table 1: Mass Spectrometry Parameters for Aldicarb Sulfone and Deuterated Aldicarb Sulfone

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Quantifier) | Collision Energy (eV) (Qualifier) |

| Aldicarb Sulfone | 223.1 | 148.0 | 76.2 | 10 | 12 |

| Aldicarb Sulfone-d3 | 226.1 | 151.0 | 76.2 | User Optimized | User Optimized |

Note: The exact MRM transitions and collision energies for deuterated Aldicarb Sulfone should be optimized by the user on their specific instrument.

Table 2: Method Performance Characteristics (Representative)

| Parameter | Aldicarb | Aldicarb Sulfoxide | Aldicarb Sulfone |

| Linear Range (µg/L) | 10 - 500 | 10 - 500 | 10 - 500 |

| Limit of Detection (µg/kg) | 4 | 5 | 4 |

| Average Recovery (%) | 81.5 - 115 | 81.5 - 115 | 81.5 - 115 |

Data derived from a study on peanuts using aldicarb-d3 as an internal standard for all three analytes.[1]

Logical Workflow for Quantitative Analysis

The overall logical workflow for the quantitative analysis of Aldicarb Sulfone using a deuterated internal standard is depicted below.

Conclusion

The primary research application of deuterated Aldicarb Sulfone is as an internal standard for the precise and accurate quantification of Aldicarb and its metabolites by LC-MS/MS. Its use is critical for overcoming matrix effects and variability in sample preparation, thereby ensuring the reliability of analytical data in food safety and environmental monitoring. The methodologies outlined in this guide provide a robust framework for researchers and analytical scientists working in this field.

References

Methodological & Application

Application Notes and Protocols for the Use of Aldicarb-d3 Sulfone in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb is a potent carbamate pesticide used to control a variety of insects, mites, and nematodes. Due to its high toxicity and potential for environmental contamination, sensitive and accurate analytical methods are required for its monitoring. Aldicarb is metabolized in the environment and biological systems to two primary toxic metabolites: Aldicarb Sulfoxide and Aldicarb Sulfone. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the simultaneous determination of Aldicarb and its metabolites due to its high selectivity and sensitivity.

The use of a stable isotope-labeled internal standard is crucial for achieving accurate quantification in complex matrices by correcting for matrix effects and variations in sample preparation and instrument response. Aldicarb-d3 Sulfone, a deuterium and 13C labeled analog of Aldicarb Sulfone, serves as an ideal internal standard for the analysis of Aldicarb and its metabolites.[1] This document provides detailed application notes and protocols for the use of this compound in LC-MS/MS analysis across various matrices.

Principle of the Method

The fundamental principle involves extracting Aldicarb, Aldicarb Sulfoxide, and Aldicarb Sulfone from a given matrix, followed by analysis using LC-MS/MS. A known amount of this compound is added to the sample at the beginning of the extraction process. The analytes are separated chromatographically and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of each analyte to that of the internal standard is used to construct a calibration curve and quantify the analytes in the sample. This isotope dilution technique ensures high accuracy and precision.

Chemical Structures and Relationship

The following diagram illustrates the chemical structures of Aldicarb, its primary metabolites, and the internal standard, this compound.

Experimental Protocols

Analysis in Water Samples (Surface, Ground, Drinking Water)